1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide
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Overview
Description
1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide is a complex organic compound with a unique structure that includes an azetidine ring, a thiadiazole ring, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can lead to the formation of new compounds with altered chemical properties .
Scientific Research Applications
1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(diphenylmethyl)azetidine-3-carboxylate: A related compound with a similar azetidine ring structure but different functional groups.
1-(diphenylmethyl)-3-azetidinyl methanesulfonate: Another related compound with a methanesulfonate group instead of the thiadiazole and tetrahydrofuran rings.
Uniqueness
1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide is unique due to its combination of three distinct ring systems (azetidine, thiadiazole, and tetrahydrofuran) and its potential for diverse chemical reactivity and applications. This combination of structural features sets it apart from other similar compounds and makes it a valuable target for further research and development .
Properties
Molecular Formula |
C23H24N4O2S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-benzhydryl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]azetidine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O2S/c28-21(24-23-26-25-22(30-23)19-12-7-13-29-19)18-14-27(15-18)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15H2,(H,24,26,28) |
InChI Key |
FMKIBOFQIZWRCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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